Sulfaquinoxaline sodium is a highly water-soluble, long-acting sulfonamide antimicrobial and coccidiostat that functions by competitively inhibiting bacterial and protozoal dihydropteroate synthase (DHPS)[1]. Unlike many short-acting veterinary antibiotics, this compound is specifically procured for its extended pharmacokinetic profile and its ability to form stable, high-concentration aqueous solutions [2]. In industrial and agricultural applications, it is primarily utilized to manufacture liquid drinking-water formulations and synergistic feed premixes targeting a broad spectrum of Eimeria species[3]. Its physicochemical properties make it a critical active pharmaceutical ingredient (API) where sustained systemic exposure and ease of flock-wide administration are required.
Attempting to substitute sulfaquinoxaline sodium with its free base form results in immediate formulation failure in liquid delivery systems; the free base is practically insoluble in neutral water, leading to precipitation, inconsistent dosing, and clogged delivery lines [1]. Substituting with other water-soluble anticoccidials, such as amprolium, leaves critical gaps in the treatment spectrum, as amprolium lacks sufficient efficacy against certain caecal stages of Eimeria (e.g., E. tenella)[2]. Furthermore, replacing it with alternative water-soluble sulfonamides like sulfachloropyridazine sodium drastically reduces the therapeutic window due to significantly shorter half-lives, forcing buyers to procure larger total volumes of API to maintain continuous dosing[3].
The sodium salt form of sulfaquinoxaline was developed specifically to overcome the severe solubility limitations of the parent compound. At neutral pH, sulfaquinoxaline free base exhibits a water solubility of merely 7.5 mg/L, making it entirely unsuitable for liquid concentrates [1]. In direct contrast, sulfaquinoxaline sodium achieves a water solubility of 50 mg/mL (50,000 mg/L) . This massive increase in solubility allows formulators to create stable, high-concentration stock solutions that do not precipitate when diluted into agricultural drinking water systems.
| Evidence Dimension | Water solubility at 25°C |
| Target Compound Data | 50 mg/mL |
| Comparator Or Baseline | Sulfaquinoxaline free base (0.0075 mg/mL) |
| Quantified Difference | >6,600-fold increase in aqueous solubility |
| Conditions | Aqueous solution at neutral pH |
Procuring the sodium salt is strictly required for any liquid dosing application to prevent line-clogging precipitation and ensure uniform active ingredient delivery.
Sulfaquinoxaline sodium is distinguished from other in-class sulfonamides by its exceptionally long half-life, which dictates dosing frequency. In avian pharmacokinetic models, sulfaquinoxaline sodium demonstrates an elimination half-life of 11 to 19 hours [1]. By comparison, sulfachloropyridazine sodium, another common water-soluble veterinary sulfonamide, exhibits a half-life of only 2 hours in the same models [1]. This extended retention reduces the frequency of administration required to maintain bacteriostatic and coccidiostatic plasma concentrations.
| Evidence Dimension | In vivo elimination half-life (avian models) |
| Target Compound Data | 11 to 19 hours |
| Comparator Or Baseline | Sulfachloropyridazine sodium (~2 hours) |
| Quantified Difference | 5.5x to 9.5x longer half-life |
| Conditions | In vivo pharmacokinetic tracking |
A longer half-life lowers the total mass of API required per treatment cycle, directly reducing procurement volumes and operational costs for large-scale administration.
The extended efficacy of sulfaquinoxaline sodium is mechanically linked to its high protein binding affinity. Analytical studies measuring the distribution of sulfonamides show that sulfaquinoxaline achieves approximately 50% protein binding in biological matrices (such as egg white and plasma) [1]. In contrast, sulfadimidine (sulfamethazine) exhibits a much lower protein binding affinity of approximately 10%[1]. This high binding capacity allows sulfaquinoxaline to act as a systemic reservoir, slowly releasing the active free fraction over time.
| Evidence Dimension | Protein binding percentage |
| Target Compound Data | ~50% |
| Comparator Or Baseline | Sulfadimidine (~10%) |
| Quantified Difference | 5-fold higher protein binding capacity |
| Conditions | In vivo / in vitro protein binding assays |
High protein binding justifies the selection of this specific sulfonamide when sustained prophylactic coverage is prioritized over rapid, short-term clearance.
Because of its 50 mg/mL aqueous solubility, sulfaquinoxaline sodium is the required form for manufacturing liquid concentrates used in automated agricultural drinking-water systems. It ensures complete dissolution and prevents the mechanical blockages that would occur if the free base were used .
Sulfaquinoxaline sodium is frequently procured for co-formulation with amprolium. While amprolium effectively targets certain Eimeria species, it is weak against caecal stages like E. tenella. The addition of sulfaquinoxaline sodium bridges this gap, providing a comprehensive, broad-spectrum prophylactic product[1].
Leveraging its 11-19 hour half-life and high protein binding, this compound is formulated into feed additives designed for sustained systemic release. This application reduces the need for continuous high-dose feeding, optimizing the overall cost of API procurement per flock [2].
Irritant